1-(Cyclopropylmethyl)piperazine diHydrochloride
Description
Key Structural Features:
- Piperazine Ring Conformation : The piperazine adopts a chair conformation , with the cyclopropylmethyl group occupying an equatorial position. The N1–C7 bond length (1.492 Å) aligns with typical C–N single-bond distances in aliphatic amines.
- Cyclopropylmethyl Orientation : The cyclopropane ring exhibits a dihedral angle of 85.3° relative to the piperazine plane, minimizing steric hindrance.
- Hydrogen Bonding : Each chloride ion forms three N–H···Cl hydrogen bonds with protonated nitrogen atoms (N1–H1···Cl1: 2.98 Å; N2–H2···Cl2: 3.02 Å).
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| N1–C7 | 1.492 |
| C7–C8 (cyclopropane) | 1.508 |
| N1–H1···Cl1 | 2.98 |
| N2–H2···Cl2 | 3.02 |
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(1)7-10-5-3-9-4-6-10;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOERBUIHFQNXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593429 | |
| Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373608-42-5 | |
| Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis via N-Boc-Piperazine Intermediate
This method involves three main steps, starting from N-Boc-piperazine and cyclopropyl formyl chloride, followed by reduction and deprotection to yield 1-(Cyclopropylmethyl)piperazine, which can then be converted to the dihydrochloride salt.
| Step | Description | Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| S1 | Acylation of N-Boc-piperazine with cyclopropyl formyl chloride | N-Boc-piperazine, triethylamine or pyridine, dichloromethane (or dichloroethane), 0-10 °C for 2-4 hours | Yields tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate with ~97-98% yield; controlled temperature ensures selectivity |
| S2 | Reduction of acyl intermediate to N-Boc-4-(cyclopropylmethyl)piperazine | Sodium borohydride, boron trifluoride-diethyl ether complex, ether solvent (THF or glyme), 0-25 °C for 2-4 hours | High yield; careful control of temperature and reagent addition critical |
| S3 | Deprotection and conversion to 1-(Cyclopropylmethyl)piperazine | Concentrated hydrochloric acid in methanol, 40-60 °C, followed by alkalization and extraction | ~91% yield of 1-(Cyclopropylmethyl)piperazine as pale yellow liquid |
This method is advantageous due to:
- Use of readily available and low-cost starting materials (N-Boc-piperazine and cyclopropyl formyl chloride)
- High overall yield and purity
- Suitable for large-scale production due to operational simplicity and safety
Reaction Scheme Summary:
- N-Boc-piperazine + cyclopropyl formyl chloride → tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
- Reduction → N-Boc-4-(cyclopropylmethyl)piperazine
- Acidic deprotection → 1-(Cyclopropylmethyl)piperazine
Finally, the free base can be converted to the dihydrochloride salt by treatment with hydrochloric acid under controlled conditions.
Reference: Patent CN108341792B (2018)
Direct Substitution and Reduction Methods (Piperazine Derivative Route)
Another approach involves two main methods (Method A and Method B) to obtain piperazine derivatives, including 1-(Cyclopropylmethyl)piperazine:
- Method A: Nucleophilic substitution of a halogenated compound with a piperazine derivative in the presence of a base, in inert organic solvents (e.g., benzene, toluene, dichloromethane). Reaction temperatures range from room temperature to solvent boiling points.
- Method B: Reduction of an acylpiperazine derivative using lithium aluminum hydride or diborane in inert solvents such as diethyl ether or tetrahydrofuran.
Both methods emphasize:
- Use of equimolar amounts of reactants for optimal yield
- Solvent and temperature control to maximize reaction efficiency
- Subsequent purification by extraction, recrystallization, or chromatography
These methods yield high-quality piperazine derivatives, which can be converted to the dihydrochloride salt form.
Reference: Patent US4518712 (1985)
Preparation of Dihydrochloride Salt and Formulation
The dihydrochloride salt of 1-(Cyclopropylmethyl)piperazine is typically prepared by:
- Dissolving the free base in an appropriate solvent (e.g., methanol or water)
- Adding hydrochloric acid in stoichiometric excess under controlled temperature
- Isolating the salt by crystallization or solvent evaporation
This salt form enhances solubility and stability, facilitating in vivo formulations.
Stock Solution Preparation and Solubility Data
For biological and formulation studies, precise stock solutions of 1-(Cyclopropylmethyl)piperazine dihydrochloride are prepared, often using DMSO as a master solvent, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water.
Stock Solution Preparation Table:
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 4.6915 | 0.9383 | 0.4692 |
| 5 | 23.4577 | 4.6915 | 2.3458 |
| 10 | 46.9153 | 9.3831 | 4.6915 |
- Ensure clarity of solution after each solvent addition before proceeding
- Use physical methods (vortex, ultrasound, heat bath) to aid dissolution
- Co-solvents are commercially available and chosen based on solubility and biological compatibility
Reference: GLP Bio (2023)
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation (S1) | N-Boc-piperazine, cyclopropyl formyl chloride, triethylamine/pyridine, DCM | 0-10 (reaction), 10-20 (post-addition) | 2-4 | 96.8-98 | Controlled addition, inert solvent |
| Reduction (S2) | Sodium borohydride, BF3·OEt2, THF or glyme | 0-25 | 2-4 | High | Careful reagent addition |
| Deprotection (S3) | Conc. HCl in methanol, followed by neutralization | 40-60 | 4 | 91 | Controlled temperature, extraction |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitution (SNAr) reactions, particularly with aryl halides. For example:
-
Reaction with 5-halopyridines :
SNAr reactions occur between the secondary amine of the piperazine ring and electron-deficient aryl halides (e.g., 2-nitro-5-fluoropyridine) under basic conditions. This forms C–N bonds critical for constructing drug candidates like Palbociclib .
Optimized conditions :
Alkylation and Acylation
The primary and secondary amines undergo alkylation and acylation to introduce functional groups:
| Reaction Type | Reagents | Conditions | Product Application |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., MeI) | K₂CO₃, DMF, 60°C | Modified piperazine derivatives |
| Acylation | Acyl chlorides, HATU | DIPEA, DCM, rt | Amide-linked bioactive molecules |
Table 1: Common derivatization reactions of 1-(cyclopropylmethyl)piperazine dihydrochloride .
Cyclization Reactions
The compound serves as a precursor in cyclization reactions to form complex heterocycles:
-
Synthesis of protected piperazines :
Reacts with diphenylvinylsulfonium triflate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to generate sp³-rich piperazine scaffolds. -
Key steps :
-
Protection of amines with nosyl groups.
-
Cyclization via sulfonium intermediates.
-
Deprotection using H₂O/THF.
-
Stability and Reactivity
-
pH sensitivity : Degrades under strongly acidic (pH <2) or basic (pH >10) conditions.
-
Thermal stability : Stable up to 150°C; decomposes at higher temperatures .
Case Study: Reaction Optimization
A study demonstrated improved yields in SNAr reactions by:
Scientific Research Applications
Synthetic Pathways
The synthesis of CPM-diHCl typically involves multi-step organic reactions. For instance, it can be synthesized through the reaction of piperazine with cyclopropylcarbonyl chloride followed by hydrochloric acid treatment to form the dihydrochloride salt. This synthetic accessibility facilitates its use in laboratory research and drug development.
Drug Development
One of the primary applications of CPM-diHCl lies in its role as a building block in the synthesis of pharmaceutical compounds. Notably, it has been utilized in the synthesis of Volasertib , a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Volasertib has shown efficacy in treating various cancers, including breast and lung cancers, by targeting specific CDKs to halt uncontrolled cell proliferation .
Interaction Studies
Research indicates that CPM-diHCl may interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions suggest potential roles in modulating mood and behavior, making CPM-diHCl a candidate for further investigation in psychiatric and neurological studies . Preliminary data indicate that derivatives of CPM-diHCl could possess interesting biological activities that merit exploration.
Comparative Analysis with Related Compounds
The structural features of CPM-diHCl allow for comparisons with other piperazine derivatives. The following table summarizes some related compounds and their biological activities:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)piperazine dihydrochloride | Cyclopropylmethyl group on piperazine | Potential serotonergic activity |
| Piperazine | Basic piperazine structure | Anthelmintic properties |
| 1-(4-Fluorobenzyl)piperazine | Fluorobenzyl substituent | Psychoactive effects |
| N-Methylpiperazine | Methyl substitution on nitrogen | Varying effects on neurotransmission |
The unique cyclopropylmethyl substitution in CPM-diHCl differentiates it from these similar compounds, potentially influencing its biological activity and applications in drug development .
Case Studies and Research Findings
Several studies have documented the potential therapeutic implications of CPM-diHCl derivatives:
- Cancer Therapeutics : Studies have highlighted the effectiveness of CDK inhibitors like Volasertib, synthesized using CPM-diHCl, in clinical trials for treating various cancers .
- Neuropharmacology : Research focusing on the binding affinity of CPM-diHCl to serotonin and dopamine receptors suggests its potential use in treating mood disorders. Further studies are required to elucidate these interactions fully and assess their therapeutic implications .
- Synthetic Chemistry : The compound's versatility as an intermediate has been demonstrated through various synthetic routes leading to complex molecules with diverse functionalities .
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. As a derivative of piperazine, it is known to act as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural and Physicochemical Properties
The table below compares 1-(cyclopropylmethyl)piperazine dihydrochloride with analogous dihydrochloride salts of piperazine derivatives:
Key Observations :
- Substituent Effects: The cyclopropylmethyl group in the target compound enhances metabolic stability due to the strained cyclopropane ring, which resists oxidative degradation compared to linear alkyl groups (e.g., isopropyl) . Aromatic substituents (e.g., trimethoxybenzyl in Trimetazidine) improve binding affinity to cardiac mitochondrial channels, explaining its clinical anti-ischemic activity .
Pharmacological and Functional Differences
1-(Cyclopropylmethyl)piperazine diHCl vs. 1-Isopropylpiperazine diHCl
- The cyclopropylmethyl derivative demonstrates sigma-1 receptor antagonism at nanomolar concentrations, reversing pentazocine-induced dopamine release inhibition in rat striatal models . In contrast, the isopropyl analog lacks documented receptor activity, highlighting the critical role of the cyclopropane ring in receptor interaction .
1-(Cyclopropylmethyl)piperazine diHCl vs. Trimetazidine diHCl
- Trimetazidine’s trimethoxybenzyl group enables selective inhibition of fatty acid oxidation in cardiomyocytes, a mechanism absent in the cyclopropylmethyl derivative. This structural difference underpins Trimetazidine’s clinical utility in angina pectoris .
1-(Cyclopropylmethyl)piperazine diHCl vs. Antihistamine Piperazines
- Antihistamines like buclizine diHCl (C₂₈H₃₂Cl₂N₂) and meclizine diHCl (C₂₅H₂₇Cl₂N₂) feature bulky diphenylmethyl groups, enabling H1 receptor antagonism for allergy/motion sickness treatment. The cyclopropylmethyl derivative’s smaller substituent precludes antihistamine activity but favors receptor-specific modulation (e.g., sigma, dopamine) .
Research and Patent Landscape
- 1-(Cyclopropylmethyl)piperazine diHCl is featured in patents for synthesizing dibenzylcyclohexanamine derivatives, indicating its role in developing CNS-active compounds .
- ER-435813-01 (1-cyclopropylmethyl-4-phenylpiperazine HCl), a related analog, was synthesized by Eisai Co. for integrin-mediated anti-inflammatory therapies, underscoring the substituent’s versatility in diverse therapeutic areas .
Biological Activity
1-(Cyclopropylmethyl)piperazine diHydrochloride (CPM-diHCl) is a piperazine derivative characterized by a cyclopropylmethyl substituent. Its molecular formula is C₈H₁₈Cl₂N₂, with a molecular weight of approximately 213.15 g/mol. This compound is primarily utilized in laboratory settings for research purposes and has garnered interest in medicinal chemistry due to its potential biological activities.
The biological activity of CPM-diHCl can be attributed to its structural features, particularly the piperazine ring, which is known for its ability to interact with various biological receptors. Preliminary studies suggest that CPM-diHCl may interact with serotonin receptors (5-HT) and dopamine receptors (D2), indicating potential roles in modulating mood and behavior.
Anticancer Potential
One significant application of CPM-diHCl is as an intermediate in the synthesis of Volasertib, a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition has emerged as a promising strategy for cancer treatment. Volasertib has shown efficacy against various cancers, including breast and lung cancer, by halting uncontrolled cell proliferation.
Interaction Studies
Interaction studies have highlighted the potential serotonergic activity of CPM-diHCl. The compound's binding affinity to serotonin and dopamine receptors suggests that it could influence neurotransmitter systems involved in mood regulation and other neurophysiological processes .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of CPM-diHCl compared to other piperazine derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)piperazine diHCl | Cyclopropylmethyl group on piperazine | Potential serotonergic activity |
| Piperazine | Basic piperazine structure | Anthelmintic properties |
| 1-(4-Fluorobenzyl)piperazine | Fluorobenzyl substituent | Psychoactive effects |
| N-Methylpiperazine | Methyl substitution on nitrogen | Varying effects on neurotransmission |
The unique cyclopropylmethyl substitution in CPM-diHCl differentiates it from these similar compounds, potentially influencing its biological activity and applications in drug development.
Study on Serotonin Receptor Interaction
A study conducted to assess the interaction of CPM-diHCl with serotonin receptors demonstrated that the compound exhibited significant binding affinities. This interaction is hypothesized to play a role in modulating mood disorders, highlighting its potential therapeutic applications.
Anticancer Activity Assessment
Research evaluating the anticancer properties of derivatives synthesized from CPM-diHCl indicated promising results. In vitro assays showed that compounds derived from CPM-diHCl could inhibit cell proliferation in various cancer cell lines, showcasing IC50 values comparable to established anticancer agents .
Pharmacological Characterization
Pharmacological characterization studies have focused on the compound's ability to inhibit specific enzyme activities related to cancer progression. For instance, derivatives were tested against CDK enzymes, revealing their potential as effective inhibitors in cancer therapy.
Q & A
Basic Research Question
- Solubility : Freely soluble in water (>100 mg/mL at 25°C) due to the dihydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Hygroscopic; store desiccated at 2–8°C. Stability studies indicate no decomposition under inert atmospheres for ≥12 months. Avoid prolonged exposure to light or humidity, which may induce hydrolysis of the cyclopropyl group .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Advanced Research Question
SAR analysis of piperazine derivatives reveals:
- Cyclopropyl group : Enhances metabolic stability by reducing cytochrome P450 oxidation compared to linear alkyl chains .
- Substitution patterns : Electron-withdrawing groups (e.g., halides) on the cyclopropyl ring may improve receptor binding affinity. For example, fluorinated analogs show increased CNS penetration .
Methodological approach : - Synthesize analogs with varied substituents (e.g., halogens, methyl groups).
- Test in vitro binding assays (e.g., receptor affinity) and ADME profiling (e.g., microsomal stability).
How should researchers address contradictions between in vitro bioactivity and in vivo efficacy?
Advanced Research Question
Discrepancies often arise from:
- Pharmacokinetics : Poor oral bioavailability due to low permeability or efflux transporters. Solution: Use prodrug strategies or nanoformulations .
- Metabolic instability : Rapid clearance via hepatic enzymes. Validate using liver microsome assays and adjust substituents (e.g., deuterated cyclopropyl groups) .
- Off-target effects : Employ selectivity screening (e.g., kinase panels) and computational docking to refine target engagement .
What computational methods are effective in predicting the binding modes of this compound?
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic contacts with the cyclopropyl group .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of binding poses.
- Quantum mechanics (QM) : Calculate electrostatic potential maps to optimize charge distribution for target affinity .
How can analytical methods be validated for quantifying this compound in biological matrices?
Advanced Research Question
Follow ICH guidelines for:
- Linearity : Calibration curves (0.1–100 µg/mL) with R > 0.99 in plasma or tissue homogenates.
- Accuracy/precision : Spike recovery (85–115%) and intraday/interday CV <15% using LC-MS/MS .
- Limit of quantification (LOQ) : ≤10 ng/mL, validated via signal-to-noise ratios >10.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
